Product packaging for Imidazo[1,5-a]pyridin-1-ylmethanol(Cat. No.:CAS No. 112230-23-6)

Imidazo[1,5-a]pyridin-1-ylmethanol

Cat. No.: B173249
CAS No.: 112230-23-6
M. Wt: 148.16 g/mol
InChI Key: UBSCRHULDXXNCV-UHFFFAOYSA-N
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Description

Imidazo[1,5-a]pyridin-1-ylmethanol is a chemical compound with the molecular formula C8H8N2O and a molecular weight of 148.16 g/mol . It belongs to the class of imidazo[1,5-a]pyridines, a stable and versatile heterocyclic scaffold known for its straightforward synthesis and ease of functionalization . This compound features a hydroxymethyl group at the 1-position, making it a valuable bifunctional building block for further chemical synthesis and the development of more complex molecular architectures. While specific studies on this compound are not extensively reported in the literature, its core structure is of significant interest in multiple research fields. The imidazo[1,5-a]pyridine nucleus is widely recognized for its notable photophysical properties, including intense blue emission and a characteristically large Stokes shift, which helps to avoid self-absorption . Researchers are exploring these properties for applications in material science, including the development of luminescent small molecules for potential use in optoelectronics and as emissive layers in devices like organic light-emitting diodes (OLEDs) . Furthermore, the scaffold's compact shape and stability make it a candidate for the development of fluorescent probes for sensing and bioimaging, where it can be engineered to interact with biological membranes or specific analytes . The hydroxymethyl substituent on this core structure is particularly valuable, as it can be readily functionalized. It can facilitate N,O-bidentate coordination modes with metal centers, such as boron(III), zinc, or copper, to create luminescent coordination compounds . It also serves as a handle for constructing dimeric species or for attaching long alkyl chains to modify solubility and film-forming properties in material applications . This product is intended for research and further chemical investigation as a synthetic intermediate. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8N2O B173249 Imidazo[1,5-a]pyridin-1-ylmethanol CAS No. 112230-23-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

imidazo[1,5-a]pyridin-1-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c11-5-7-8-3-1-2-4-10(8)6-9-7/h1-4,6,11H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBSCRHULDXXNCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=CN2C=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50592041
Record name (Imidazo[1,5-a]pyridin-1-yl)methanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112230-23-6
Record name (Imidazo[1,5-a]pyridin-1-yl)methanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Imidazo[1,5-a]pyridin-1-ylmethanol
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Advanced Synthetic Methodologies for Imidazo 1,5 a Pyridin 1 Ylmethanol and Its Derivatives

Cyclization Strategies for the Imidazo[1,5-a]pyridine (B1214698) Core

The construction of the fused imidazole (B134444) ring onto a pyridine (B92270) backbone is the cornerstone of imidazo[1,5-a]pyridine synthesis. Various cyclization strategies have been developed to achieve this transformation, each offering distinct advantages in terms of substrate scope, efficiency, and reaction conditions.

Intermolecular Ritter-Type Reactions Utilizing Pyridinylmethanol Precursors

A notable advancement in the synthesis of imidazo[1,5-a]pyridines involves the use of intermolecular Ritter-type reactions. This methodology utilizes readily available pyridinylmethanol derivatives and nitriles to construct the imidazole ring. Research has demonstrated that a combination of bismuth(III) trifluoromethanesulfonate (B1224126) (Bi(OTf)₃) and p-toluenesulfonic acid (p-TsOH·H₂O) can effectively catalyze this transformation. acs.org The reaction proceeds through the in-situ generation of a benzylic carbocation from the pyridinylmethanol, which is then trapped by the nitrile to form a nitrilium ion intermediate. Subsequent intramolecular cyclization onto the pyridine nitrogen and rearomatization yields the desired imidazo[1,5-a]pyridine product. acs.org

This method has shown a broad substrate scope, tolerating various substituents on both the pyridinylmethanol and the nitrile components. acs.org The use of Bi(OTf)₃ as a co-catalyst has been found to be crucial for achieving high yields, significantly outperforming reactions conducted with p-TsOH alone. acs.org

Table 1: Ritter-Type Synthesis of Imidazo[1,5-a]pyridine Derivatives

Pyridinylmethanol Derivative Nitrile Derivative Catalyst System Yield (%)
(Pyridin-2-yl)methanol Benzonitrile Bi(OTf)₃, p-TsOH·H₂O 75
(Pyridin-2-yl)methanol 4-Hydroxybenzonitrile Bi(OTf)₃, p-TsOH·H₂O 86
(Pyridin-2-yl)methanol 4-Iodobenzonitrile Bi(OTf)₃, p-TsOH·H₂O 33

Data sourced from a study on the development of novel synthetic approaches for imidazo[1,5-a]pyridine analogs. acs.org

One-Pot Cyclocondensation Approaches

One such method involves the cyclization of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes in a medium of polyphosphoric acid (PPA) and phosphorous acid. nih.govresearchgate.net This reaction is proposed to proceed via the initial nucleophilic attack of the aminomethylpyridine on the activated nitroalkane, leading to an amidinium intermediate that undergoes a 5-exo-trig cyclization to form the dihydroimidazo[1,5-a]pyridinium ion, which then aromatizes. researchgate.net This method has proven effective for a range of substituted 2-(aminomethyl)pyridines and nitroalkanes, affording the products in moderate to good yields. nih.govresearchgate.net

Another versatile one-pot approach is the three-component condensation of a pyridyl ketone, an aldehyde, and an ammonium (B1175870) salt, such as ammonium acetate. sci-hub.se These reactions can be promoted by various catalysts and conditions, including microwave irradiation in the presence of lithium chloride, leading to the formation of 1,3-disubstituted imidazo[1,5-a]pyridines in good yields. sci-hub.se

Cycloaddition Reactions in Imidazo[1,5-a]pyridine Construction

Cycloaddition reactions, particularly [3+2] cycloadditions, provide a powerful and convergent route to the five-membered imidazole ring of the imidazo[1,5-a]pyridine system. rsc.orgacs.org These reactions involve the combination of a three-atom component (1,3-dipole) with a two-atom component (dipolarophile).

While direct examples for the synthesis of imidazo[1,5-a]pyridin-1-ylmethanol via this route are less common, the general strategy has been well-established for the synthesis of the core scaffold and its derivatives. For instance, the traditional synthesis of pyrazolo[1,5-a]pyridines, a related heterocyclic system, involves a 1,3-dipolar cycloaddition between an N-amino-pyridinium salt and an alkyne. acs.org This highlights the potential of analogous strategies for imidazo[1,5-a]pyridine synthesis.

More recently, gold-catalyzed formal [3+2] cycloadditions have been developed, where pyridinium (B92312) N-(heteroaryl)aminides act as 1,3-N,N-dipole equivalents, reacting with electron-rich alkynes to afford various imidazo-fused heteroaromatics, including imidazo-pyridines. acs.org This method is characterized by its convergent nature, regioselectivity, and tolerance of sensitive functional groups. acs.org The development of such catalytic cycloadditions represents a significant step towards more efficient and versatile syntheses of complex imidazo[1,5-a]pyridine derivatives.

Oxidative Cyclization and Transannulation Reactions

Oxidative cyclization and transannulation reactions have emerged as powerful tools for the synthesis of imidazo[1,5-a]pyridines, often proceeding under mild conditions and with high atom economy. rsc.org

A key example of this strategy is the copper-catalyzed denitrogenative transannulation of pyridotriazoles with amines or amino acids. nih.gov This reaction involves the copper-catalyzed ring opening of the triazole to form a copper-carbene intermediate. Subsequent reaction with an amine, followed by oxidative dehydrogenation, leads to the formation of the imidazo[1,5-a]pyridine ring system. nih.gov A significant advantage of this method is the use of molecular oxygen from the air as the terminal oxidant, making it a more sustainable process. nih.gov This methodology has been successfully applied to a variety of benzylamines and amino acids, demonstrating good functional group tolerance. nih.gov

Table 2: Copper-Catalyzed Denitrogenative Transannulation for Imidazo[1,5-a]pyridine Synthesis

Pyridotriazole Amine/Amino Acid Catalyst Oxidant Yield (%)
Triazolo[1,5-a]pyridine Phenylglycine Copper catalyst Air (O₂) Moderate to Excellent
Triazolo[1,5-a]pyridine Alanine Copper catalyst Air (O₂) Moderate to Excellent

Data adapted from a study on the copper-catalyzed synthesis of imidazo[1,5-a]pyridines. nih.gov

Other oxidative cyclization methods include the iodine-mediated sp³ C-H amination of 2-pyridyl ketones with alkylamines, which provides a transition-metal-free route to imidazo[1,5-a]pyridines. acs.org

Metal-Catalyzed Synthetic Routes

Metal-catalyzed reactions, particularly those involving palladium, have revolutionized the synthesis of heterocyclic compounds by enabling the direct functionalization of C-H bonds, thus avoiding the need for pre-functionalized starting materials.

Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling for Fused Systems

Palladium-catalyzed intramolecular cross-dehydrogenative coupling (CDC) has been developed for the synthesis of fused imidazole systems. While direct application to this compound is still an area of active research, the synthesis of related fused systems such as imidazo[1,2-a]pyrimidines and pyrazolo[1,5-a]pyrimidines has been successfully achieved using this methodology. nih.gov

This approach typically involves the palladium-catalyzed coupling of two C-H bonds to form a new C-C or C-N bond, leading to the construction of the heterocyclic ring. nih.gov These reactions often employ an oxidant to regenerate the active palladium catalyst. The protocol provides a practical route to biologically important heterocyclic compounds from readily available substrates under relatively mild conditions and with a broad substrate scope. nih.gov The principles demonstrated in the synthesis of these related fused systems hold significant promise for the future development of direct and efficient routes to imidazo[1,5-a]pyridine derivatives.

Table 3: Compounds Mentioned in this Article

Compound Name
This compound
(Pyridin-2-yl)methanol
Benzonitrile
4-Hydroxybenzonitrile
4-Iodobenzonitrile
Naphthalenecarbonitrile
2-(aminomethyl)pyridine
Pyridyl ketone
Triazolo[1,5-a]pyridine
Phenylglycine
Alanine
Leucine
Imidazo[1,2-a]pyrimidine
Pyrazolo[1,5-a]pyrimidine
Bismuth(III) trifluoromethanesulfonate
p-Toluenesulfonic acid
Polyphosphoric acid
Lithium chloride
Ammonium acetate
Copper catalyst

Lewis Acid Catalysis (e.g., Bismuth(III) Trifluoromethanesulfonate) in Imidazo[1,5-a]pyridine Synthesis

A novel and efficient approach for the synthesis of imidazo[1,5-a]pyridine analogs involves a Ritter-type reaction catalyzed by Lewis acids. acs.org Researchers have successfully utilized a combination of bismuth(III) trifluoromethanesulfonate (Bi(OTf)₃) and p-toluenesulfonic acid (p-TsOH·H₂O) to facilitate the conversion of pyridinylmethanol derivatives into the desired imidazo[1,5-a]pyridine products. acs.org

The proposed mechanism for this transformation begins with the generation of a benzylic carbocation from the starting pyridinylmethanol, assisted by the Bi(OTf)₃ and p-TsOH catalytic system. This reactive carbocation intermediate is then attacked by a nitrile nucleophile, leading to the formation of a nitrilium ion. The final step involves an intramolecular cyclization of the nitrilium ion with the nitrogen atom of the pyridine ring, which, after rearomatization, yields the target imidazo[1,5-a]pyridine structure. This method demonstrates a broad substrate scope, accommodating various aryl and alkyl nitriles and delivering the products in moderate to excellent yields. acs.org

Substrate Scope for Bi(OTf)₃-Catalyzed Synthesis of Imidazo[1,5-a]pyridine Derivatives acs.org
Pyridinylmethanol DerivativeNitrile DerivativeProduct Yield
(Phenyl)(pyridin-2-yl)methanolAcetonitrile85%
(4-Methoxyphenyl)(pyridin-2-yl)methanolAcetonitrile88%
(4-Chlorophenyl)(pyridin-2-yl)methanolAcetonitrile82%
(Phenyl)(pyridin-2-yl)methanolBenzonitrile90%
(Phenyl)(pyridin-2-yl)methanol4-Methoxybenzonitrile92%
(4-Fluorophenyl)(pyridin-2-yl)methanolAcetonitrile80%

Suzuki Coupling Reactions in Functionalization

The functionalization of the imidazo[1,5-a]pyridine core can be effectively achieved through palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This method is instrumental in creating C-C bonds, allowing for the introduction of aryl and heteroaryl substituents, which is crucial for developing new ligands and materials. rsc.orgrsc.org

A common strategy involves the synthesis of a halogenated imidazo[1,5-a]pyridine intermediate, which can then participate in the Suzuki coupling. For instance, 1-iodoimidazo[1,5-a]pyridine, prepared from the commercially available parent heterocycle via iodination with N-iodosuccinimide (NIS), serves as a key precursor. rsc.org This intermediate can be coupled with various boronic acids in the presence of a palladium catalyst and a suitable ligand to yield functionalized products.

Researchers have developed 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands specifically for use in sterically hindered Suzuki-Miyaura cross-coupling reactions. These ligands, when combined with a palladium source like palladium(II) acetate, effectively catalyze the coupling of challenging substrates, such as m-bromo-xylene with 2-methoxyphenylboronic acid, to produce sterically-encumbered biaryl compounds in good yields. rsc.orgrsc.org The reaction conditions are typically mild, involving a base like potassium carbonate in a solvent such as 1,4-dioxane (B91453) at elevated temperatures. rsc.org

Suzuki-Miyaura Cross-Coupling of Sterically Hindered Substrates rsc.org
Aryl HalideBoronic AcidCatalyst System (mol%)BaseYield
m-Bromo-xylene2-Methoxyphenylboronic acidPd(OAc)₂ (0.25 mol%), Ligand 4m (0.5 mol%)K₂CO₃88%
1-Bromo-3,5-dimethylbenzene2,3-Dimethoxybenzeneboronic acidPd(OAc)₂ (2.5 mol%), Ligand 4m (5.0 mol%)K₂CO₃85%
2-BromopyridineFuran-2-boronic acidPd(OAc)₂ (2.5 mol%), Ligand 4m (5.0 mol%)K₂CO₃82%
2-ChloropyrimidineThiophene-2-boronic acidPd(OAc)₂ (2.5 mol%), Ligand 4m (5.0 mol%)K₂CO₃88%

Metal-Free C-H Functionalization Approaches

In a shift towards more sustainable and cost-effective synthesis, metal-free C-H functionalization methods for imidazo[1,5-a]pyridines have been developed. nih.govacs.org These approaches avoid the use of transition metals, offering an environmentally benign alternative to traditional cross-coupling reactions. nih.gov

One notable example is the direct C(sp²)–H functionalization of imidazo[1,5-a]pyridines to create methylene-bridged bis-imidazo[1,5-a]pyridines. nih.govacs.org In this reaction, formaldehyde (B43269) serves as both a solvent and a carbon source to insert a methylene (B1212753) group, effectively bridging two imidazo[1,5-a]pyridine molecules. The reaction proceeds without any metal catalyst and has been successfully extended to other alkyl and aryl aldehydes. nih.govacs.org This C(sp²)–C(sp³)–H–C(sp²) bond-forming reaction is applicable to a wide range of substrates and provides the desired products in moderate to good yields. acs.org The scalability of this protocol has been demonstrated at the gram-scale level, and the resulting bis-heteroarene products have shown potential as ligands in further organic transformations. nih.govacs.org

Metal-Free Synthesis of Methylene-Bridged Bis-imidazo[1,5-a]pyridines acs.org
Imidazo[1,5-a]pyridine SubstrateAldehydeSolventYield
3-Phenylimidazo[1,5-a]pyridineFormaldehydeFormaldehyde85%
3-(4-Tolyl)imidazo[1,5-a]pyridineFormaldehydeFormaldehyde82%
3-(4-Chlorophenyl)imidazo[1,5-a]pyridineFormaldehydeFormaldehyde78%
3-Phenylimidazo[1,5-a]pyridineBenzaldehydeEthanol75%
3-Phenylimidazo[1,5-a]pyridine4-NitrobenzaldehydeEthanol72%

Multicomponent Reaction Strategies for Diverse Imidazo[1,5-a]pyridine Derivatives

Multicomponent reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex molecules like imidazo[1,5-a]pyridine derivatives in a single step from three or more starting materials. researchgate.netorganic-chemistry.org These reactions are highly atom-economical and allow for the rapid generation of diverse chemical libraries. researchgate.net

Several MCR strategies have been employed for this scaffold. One approach involves the three-component reaction of N,N-substituted imidazo[1,5-a]pyridine carbenes, aldehydes, and dimethyl acetylenedicarboxylate (B1228247) (DMAD) or allenoates. nih.gov This reaction proceeds through a tandem sequence of nucleophilic addition, [3+2]-cycloaddition, and ring transformation to afford highly substituted furan (B31954) derivatives bearing a (2-pyridyl)methylamino group. nih.gov

Another significant MCR is the azido-Ugi reaction. A series of novel tetrazole-linked imidazo[1,5-a]pyridines have been synthesized from simple building blocks using a reaction sequence that starts with an azido-Ugi four-component reaction. acs.org The resulting intermediate undergoes an acetic anhydride-mediated N-acylation–cyclization process to furnish the target bis-heterocyclic system. This methodology is versatile, allowing for diverse substitutions by employing various commercial anhydrides, acid chlorides, and acids. acs.org Furthermore, efficient three-component coupling reactions of picolinaldehydes, amines, and formaldehyde have been shown to produce imidazo[1,5-a]pyridinium ions in high yields under mild conditions, providing access to multidentate N-heterocyclic carbene (NHC) ligands. organic-chemistry.org

Mechanistic Investigations of Imidazo 1,5 a Pyridin 1 Ylmethanol Formation and Transformations

Elucidation of Proposed Reaction Pathways in Cyclization and Functionalization

The construction of the imidazo[1,5-a]pyridine (B1214698) scaffold can be achieved through various synthetic strategies, each with its own proposed reaction pathway.

One prominent method involves a Ritter-type reaction , where a benzylic alcohol, such as pyridinylmethanol, is treated with a nitrile in the presence of a Lewis acid like bismuth(III) trifluoromethanesulfonate (B1224126) (Bi(OTf)₃) and an acid like p-toluenesulfonic acid (p-TsOH). nih.govacs.org The proposed mechanism commences with the Bi(OTf)₃-mediated generation of a benzylic carbocation from the alcohol. nih.gov This carbocation is then attacked by the nitrile nucleophile, forming a nitrilium ion intermediate. nih.gov Subsequently, this intermediate undergoes an intramolecular cyclization with the pyridine (B92270) nitrogen, followed by rearomatization to yield the imidazo[1,5-a]pyridine product. nih.gov

Another approach is through cascade reactions . For instance, a one-pot synthesis can involve the reaction of 2-picolylamines with nitroalkanes that are electrophilically activated by phosphorous acid in a polyphosphoric acid (PPA) medium. beilstein-journals.orglew.ro The proposed pathway suggests that the nitroalkane is first converted into a phosphorylated nitronate, a strong electrophile. beilstein-journals.org The 2-(aminomethyl)pyridine then attacks this species, leading to a dihydroimidazo[1,5-a]pyridine intermediate, which subsequently eliminates O-phosphorylated hydroxylamine (B1172632) to afford the final aromatic product. beilstein-journals.org

Multicomponent reactions (MCRs) also provide an efficient route. semanticscholar.org For example, the reaction of substituted picolinaldehydes, amines, and formaldehyde (B43269) can produce imidazo[1,5-a]pyridinium ions under mild conditions. organic-chemistry.org Similarly, a three-component reaction of pyridine-2-carboxaldehydes, amines, and ammonium (B1175870) thiocyanate (B1210189) can be used in an electrochemical synthesis to produce 1-cyano-imidazo[1,5-a]pyridines. nih.gov This process involves the initial formation of an imine from the aldehyde and amine, followed by a cascade of oxidation and cyclization. nih.gov

Furthermore, metal-free oxidative cyclization has been developed. One such method involves the reaction of pyridin-2-ylmethanamines and aldehydes mediated by CBr₄. nih.gov Mechanistic studies suggest a pathway involving the formation of an iminium intermediate, which then undergoes cyclization. Radical scavengers like TEMPO have been used to support the proposed mechanism. nih.gov

The functionalization of the pre-formed imidazo[1,5-a]pyridine ring is also of significant interest. For example, a metal-free approach for methylene (B1212753) insertion to bridge two imidazo[1,5-a]pyridine molecules has been reported, proceeding via C(sp²)-H functionalization. acs.org

Identification and Characterization of Reaction Intermediates

The identification and characterization of reaction intermediates are pivotal for substantiating proposed reaction mechanisms. In the synthesis of imidazo[1,5-a]pyridines, several key intermediates have been proposed and, in some cases, characterized.

In the Ritter-type synthesis of imidazo[1,5-a]pyridines from pyridinylmethanol, a crucial proposed intermediate is the nitrilium ion . nih.gov This species is formed after the initial generation of a benzylic carbocation and its subsequent reaction with a nitrile. nih.gov The intramolecular cyclization of this nitrilium ion is a key step in the formation of the heterocyclic ring. nih.gov

In cascade reactions, such as the one starting from pyrrole-2-carbaldehydes and 4-halogenated acetoacetic esters to form related N-bridgehead heterocycles, a cyclized intermediate is proposed. beilstein-journals.org This intermediate is formed through intramolecular nucleophilic substitution, which then undergoes dehydration and tautomerism to yield the final product. beilstein-journals.org

During the synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes, a 2,3-dihydroimidazo[1,5-a]pyridine is a proposed intermediate. beilstein-journals.org This intermediate is thought to form after the initial nucleophilic attack and subsequent deprotonation, before eliminating a molecule of O-phosphorylated hydroxylamine to aromatize. beilstein-journals.org

In some synthetic routes, the initial product of the reaction is an imidazo[1,5-a]pyridinium ion , which is a stable intermediate that can be isolated. organic-chemistry.org These ions are formed in a three-component coupling reaction of substituted picolinaldehydes, amines, and formaldehyde. organic-chemistry.org

The table below summarizes some of the proposed intermediates in the synthesis of imidazo[1,5-a]pyridines.

Reaction TypeProposed IntermediatePrecursor(s)Subsequent StepReference(s)
Ritter-Type ReactionNitrilium ionPyridinylmethanol, NitrileIntramolecular cyclization nih.gov
Cascade ReactionCyclized intermediatePyrrole-2-carbaldehyde, 4-halogenated acetoacetic esterDehydration and tautomerism beilstein-journals.org
Cyclocondensation2,3-Dihydroimidazo[1,5-a]pyridine2-(aminomethyl)pyridine, Activated nitroalkaneElimination beilstein-journals.org
Three-Component CouplingImidazo[1,5-a]pyridinium ionPicolinaldehyde, Amine, FormaldehydeIsolation or further reaction organic-chemistry.org

Studies on Regioselectivity and Chemoselectivity in Synthesis

The development of synthetic methods for substituted imidazo[1,5-a]pyridines has often faced the challenge of controlling regioselectivity. researchgate.netacs.org The imidazo[1,5-a]pyridine core presents multiple reactive sites, and directing reactions to a specific position is crucial for accessing desired isomers.

In the synthesis of pyrazolo[1,5-a]pyridines and imidazo[1,5-a]pyridines from a common intermediate, the regioselectivity of the ring-forming step has been a significant hurdle. researchgate.net However, protocols have been developed that allow for the selective formation of either heterocyclic motif. researchgate.netacs.org For instance, in the reaction of 2-aminopyridine (B139424) with phosphorylated alkynes, a catalyst-free approach has been shown to yield 2-phosphonylated imidazo[1,2-a]pyridines with high regio- and chemoselectivity. The proposed mechanism involves the initial attack of the pyridine nitrogen atom on the triple bond.

The functionalization of the imidazo[1,5-a]pyridine ring also presents regioselectivity challenges. For example, in the reaction of imidazo[1,5-a]pyridine with one equivalent of ninhydrin (B49086), a separable mixture of the 1- and 3-monomeric adducts is obtained, highlighting the competitive reactivity of the C-1 and C-3 positions.

Computational studies have been employed to understand and predict the regioselectivity of these reactions. For the cyclization of reactive intermediates from glycine (B1666218) esters, computational analysis suggests that the 5-endo-trig cyclization to form 1-cyano-imidazo[1,5-a]pyridine-3-carboxylates is more favorable than the 6-exo-trig cyclization. mdpi.com

The choice of reagents and reaction conditions can significantly influence the regiochemical outcome. For example, in the synthesis of imidazo[1,5-a]pyridines, the use of reagents like T3P and PPA gave reduced yields compared to other methods, while POCl₃, TsCl, and MsCl failed to produce the desired ring system, indicating a high degree of chemoselectivity. researchgate.net

The table below presents examples of regioselective synthesis of imidazo[1,5-a]pyridines.

ReactantsReagents/ConditionsProduct(s)RegioselectivityReference(s)
2-aminopyridine, phosphorylated alkyneCatalyst-free, mild conditions2-phosphonylated imidazo[1,2-a]pyridinesHigh
Imidazo[1,5-a]pyridine, ninhydrin (1 equiv.)Room temperatureMixture of 1- and 3-monoadductsCompetitive
Glycine ester intermediates-1-cyano-imidazo[1,5-a]pyridine-3-carboxylatesFavorable 5-endo-trig cyclization mdpi.com

Kinetic Analysis of Imidazo[1,5-a]pyridine Forming Reactions

While detailed kinetic studies with determination of rate constants and reaction orders are not extensively reported for the formation of Imidazo[1,5-a]pyridin-1-ylmethanol, several studies provide valuable qualitative and semi-quantitative insights into the kinetics of imidazo[1,5-a]pyridine synthesis.

The rate of cyclization is highly dependent on the substrate structure. For instance, in the synthesis of related imidazo[2,1,5-de]quinolizines, the cyclization of a TIPS-substituted derivative was observed to be very slow, taking several days at room temperature, whereas other derivatives cyclized spontaneously. nih.gov This suggests a significant steric hindrance effect on the reaction rate. Similarly, in the cyclocondensation of 2-(aminomethyl)pyridine with nitroalkanes, the reaction with α-nitrotoluene was noted to be "sluggish," resulting in a low yield, likely due to the steric bulk of the phenyl group. beilstein-journals.orglew.ro

Temperature is another critical factor influencing the reaction rate. In the Fe²⁺-catalyzed formation of an imidazo[1,5-a]pyridine derivative, increasing the reaction time from 32 to 64 hours at 50°C led to an increase in yield from 12% to 25%, indicating a relatively slow reaction at this temperature. acs.org Optimization studies for other synthetic routes often involve screening different temperatures to achieve a reasonable reaction time and yield. acs.org

The role of catalysts in the reaction kinetics has also been investigated. In a palladium-catalyzed synthesis of fused imidazo[1,2-a]pyrimidines, it was observed that varying the catalyst loading from 2 mol% to 10 mol% had no impact on the reaction rate, suggesting that under these conditions, the catalyst concentration is not the rate-limiting factor. Furthermore, increasing the reaction time from 4 to 6 hours did not change the yield, indicating that the reaction had reached completion within 4 hours.

Kinetic experiments have also been mentioned in the context of studying the photophysical properties of imidazo[1,5-a]pyridine-based fluorophores in liposome (B1194612) models, although these studies focus on the probe's interaction with the membrane rather than its formation kinetics. mdpi.comresearchgate.net

The following table summarizes some of the kinetic observations in the synthesis of imidazo[1,5-a]pyridines.

Reaction SystemObservationImplication on KineticsReference(s)
Cyclization of TIPS-substituted NHOSlow reaction (days at RT)Steric hindrance slows down the reaction nih.gov
Cyclocondensation with α-nitrotolueneSluggish reaction, low yieldSteric bulk of phenyl group impedes the reaction beilstein-journals.orglew.ro
Fe²⁺-catalyzed formationYield increases from 12% (32h) to 25% (64h) at 50°CReaction is slow at 50°C acs.org
Pd-catalyzed synthesisNo change in rate with varying catalyst loading (2-10 mol%)Catalyst concentration is not rate-limiting in this range
Pd-catalyzed synthesisNo change in yield after 4hReaction reaches completion within 4 hours

Advanced Spectroscopic and Structural Characterization in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, providing detailed information about the chemical environment of individual atoms. For Imidazo[1,5-a]pyridin-1-ylmethanol, both ¹H and ¹³C NMR are utilized to map out the proton and carbon frameworks of the molecule.

In ¹H NMR spectroscopy, the chemical shifts (δ) of the protons provide insights into their local electronic environments. For instance, in a related derivative, benzo bldpharm.comvulcanchem.comimidazo[1,2-a]pyridin-8-ylmethanol, the protons on the aromatic rings typically appear in the downfield region (δ 7.0-9.0 ppm), while the methylene (B1212753) protons of the methanol (B129727) group (CH₂OH) are found further upfield. rsc.org The coupling constants (J) between adjacent protons reveal their spatial relationships, aiding in the assignment of signals to specific positions within the imidazo[1,5-a]pyridine (B1214698) ring system.

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts of each carbon atom. The carbon of the methanol group (CH₂OH) in benzo bldpharm.comvulcanchem.comimidazo[1,2-a]pyridin-8-ylmethanol, for example, resonates at approximately 65.5 ppm. rsc.org The aromatic carbons of the fused ring system exhibit signals in the characteristic downfield region of the spectrum. The specific chemical shifts are sensitive to the electronic effects of the nitrogen atoms and the substituent groups.

A comprehensive analysis of both ¹H and ¹³C NMR spectra, often supplemented by two-dimensional NMR techniques like COSY and HSQC, allows for the unambiguous assignment of all proton and carbon signals, confirming the connectivity and substitution pattern of this compound.

Table 1: Representative NMR Data for a Related Imidazo[1,5-a]pyridine Derivative

Nucleus Chemical Shift (δ, ppm) Assignment
¹H 8.44 (d, J = 6.8 Hz) Aromatic CH
¹H 7.94 (s) Aromatic CH
¹H 7.89 (d, J = 8.4 Hz) Aromatic CH
¹H 7.70 (d, J = 9.2 Hz) Aromatic CH
¹H 7.50 (dd, J = 8.4, 1.1 Hz) Aromatic CH
¹H 7.44 (ddd, J = 6.6, 6.6, 1.1 Hz) Aromatic CH
¹H 6.87 (dd, J = 6.7, 6.1 Hz) Aromatic CH
¹H 4.94 (s) CH₂OH
¹³C 148.8, 144.0, 138.4, 134.3, 129.4, 125.1, 119.8, 118.0, 110.4, 108.9 Aromatic C
¹³C 65.5 CH₂OH

Data for Benzo bldpharm.comvulcanchem.comimidazo[1,2-a]pyridin-8-ylmethanol. rsc.org

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can confirm the molecular formula of this compound. This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

For instance, the calculated mass for the protonated molecule [M+H]⁺ of a related compound, benzo bldpharm.comvulcanchem.comimidazo[1,2-a]pyridin-8-ylmethanol (C₁₂H₁₀N₂O), is 199.0871. rsc.org An experimental HRMS measurement yielding a value very close to this, such as 199.0860, provides strong evidence for the proposed molecular formula. rsc.org

In addition to molecular formula confirmation, the fragmentation pattern observed in the mass spectrum can provide structural information. The molecule may break apart in a predictable manner upon ionization, and the masses of the resulting fragment ions can be used to deduce the connectivity of different parts of the molecule.

Table 2: HRMS Data for a Related Imidazo[1,5-a]pyridine Derivative

Compound Calculated m/z [M+H]⁺ Found m/z
Benzo bldpharm.comvulcanchem.comimidazo[1,2-a]pyridin-8-ylmethanol 199.0871 199.0860

Source: rsc.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Different functional groups vibrate at characteristic frequencies, resulting in a unique IR spectrum.

For this compound, the IR spectrum would be expected to show a broad absorption band in the region of 3400-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group. The presence of the aromatic imidazo[1,5-a]pyridine ring system would give rise to several characteristic bands, including C-H stretching vibrations above 3000 cm⁻¹ and C=C and C=N stretching vibrations in the 1600-1450 cm⁻¹ region. For example, in a related compound, phenyl(pyridin-2-yl)methanol, a strong absorption is observed at 3358 cm⁻¹, corresponding to the O-H stretch. acs.org

Table 3: Characteristic IR Absorption Bands

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
O-H (alcohol) Stretching 3400-3200 (broad)
Aromatic C-H Stretching >3000
C=C and C=N (aromatic) Stretching 1600-1450

Note: These are general ranges and specific values can vary.

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

X-ray crystallography provides the most definitive structural information for crystalline solids. This technique determines the precise three-dimensional arrangement of atoms in a crystal lattice, including bond lengths, bond angles, and torsional angles.

For a related compound, (5-methylimidazo[1,2-a]pyridin-2-yl)methanol, X-ray diffraction analysis revealed that the imidazo[1,2-a]pyridine (B132010) moiety is nearly planar. nih.gov The methanol group is oriented almost perpendicular to this plane. nih.gov Crucially, this technique also elucidates intermolecular interactions, such as hydrogen bonding. In the crystal structure of (5-methylimidazo[1,2-a]pyridin-2-yl)methanol, molecules are linked by O—H⋯N hydrogen bonds, forming dimers. nih.gov These dimers are further connected through C—H⋯O hydrogen bonds, creating a layered structure. nih.gov Such detailed information on the solid-state packing is invaluable for understanding the physical properties of the compound and its potential interactions with other molecules.

Table 4: Crystallographic Data for a Related Imidazo[1,2-a]pyridine Derivative

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 12.345(6)
b (Å) 5.678(4)
c (Å) 11.234(6)
β (°) 98.78(4)
V (ų) 778.9(8)
Z 4

Data for (5-methylimidazo[1,2-a]pyridin-2-yl)methanol. nih.gov

Computational Chemistry and Theoretical Analysis of Imidazo 1,5 a Pyridin 1 Ylmethanol

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. scispace.com For imidazo[1,5-a]pyridine (B1214698) derivatives, DFT calculations, often using the B3LYP hybrid functional with a basis set like 6-31+G(d,p) or 6-311G(d,p), are employed to predict molecular geometries, electronic properties, and reactivity. unito.itscirp.org

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is fundamental in understanding the electronic transitions and reactivity. The HOMO-LUMO energy gap is a key parameter that correlates with the chemical reactivity and the kinetic stability of a molecule. scirp.orgrsc.org In imidazo[1,5-a]pyridine systems, the distribution of HOMO and LUMO densities can indicate intramolecular charge transfer (ICT) characteristics, which are often associated with their fluorescence properties. rsc.org

Reactivity descriptors derived from DFT, such as chemical hardness (η) and softness (S), provide further information on the stability and reactivity of these compounds. scirp.org Molecular Electrostatic Potential (MEP) maps are also generated to identify the nucleophilic and electrophilic sites within the molecule, revealing where the molecule is most likely to interact with other species. scirp.org For instance, in many imidazo[1,2-a]pyridine (B132010) N-acylhydrazone derivatives, the nitrogen atoms of the 6-π electron system, as well as oxygen and sulfur atoms, are identified as nucleophilic sites. scirp.org

Table 1: Calculated Reactivity Parameters for Imidazo[1,2-a]pyridine N-acylhydrazone Derivatives This table is illustrative and based on general findings for related compounds, as specific data for Imidazo[1,5-a]pyridin-1-ylmethanol was not available in the search results.

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Hardness (η)Softness (S)
Derivative 1-6.2-1.84.42.20.23
Derivative 2-6.5-2.04.52.250.22
Derivative 3-6.1-1.54.62.30.21

Molecular Modeling and Dynamics Simulations for Conformational Analysis and Interactions

Molecular modeling and dynamics simulations are essential tools for exploring the conformational landscape and intermolecular interactions of this compound. Conformational analysis helps in understanding how the molecule's shape and the spatial arrangement of its functional groups influence its properties and interactions with other molecules. nih.gov

In the solid state, the conformation of imidazo[1,5-a]pyridine derivatives can be influenced by crystal packing forces. For example, in some derivatives, the molecule may exhibit disorder due to the mobility around single C-C bonds, leading to different conformations coexisting within the crystal structure. unito.it Molecular dynamics simulations can provide insights into the flexibility of the molecule and the time-evolution of its structure, which is particularly important for understanding its behavior in solution or in biological systems.

Prediction of Spectroscopic Properties and Comparison with Experimental Data

Computational methods, particularly DFT, are widely used to predict spectroscopic properties such as vibrational (IR and Raman) and electronic (UV-Vis) spectra. unito.it The calculated harmonic vibrational frequencies, after appropriate scaling, can be compared with experimental IR and Raman spectra to aid in the assignment of vibrational modes. unito.it This has been successfully applied to the imidazo[1,5-a]pyridine core, providing a deeper understanding of its vibrational characteristics. uniupo.it

Similarly, Time-Dependent DFT (TD-DFT) is employed to calculate the electronic absorption spectra. These theoretical spectra can be compared with experimental UV-Vis absorption data to understand the nature of electronic transitions. unito.it The agreement between calculated and experimental spectra serves as a validation of the computational methodology and the predicted molecular structure. unito.it

Analysis of Tautomerism and Isomerism in Imidazo[1,5-a]pyridine Systems

Tautomerism is a significant phenomenon in many heterocyclic systems, including imidazo[4,5-b]pyridines, where proton transfer can lead to different isomeric forms. mdpi.com DFT calculations are instrumental in determining the relative stabilities of different tautomers by comparing their total energies. mdpi.comresearchgate.net For instance, studies on related systems have shown that the position of a movable hydrogen atom on different nitrogen atoms of the imidazole (B134444) or pyridine (B92270) rings can lead to tautomers with varying stabilities. mdpi.com The most stable tautomer is typically the one with the lowest calculated energy. mdpi.com

Isomerism, including constitutional and stereoisomerism, also plays a crucial role in the properties of these compounds. The specific arrangement of atoms in constitutional isomers of imidazo[1,5-a]pyridine can significantly affect their chemical and physical properties. bohrium.com Computational methods can be used to explore the energy landscape of different isomers and predict their relative stabilities.

Theoretical Investigation of Non-Covalent Interactions and Supramolecular Assemblies (e.g., π-π Stacking)

Non-covalent interactions, such as hydrogen bonding, π-π stacking, and C-H···π interactions, are critical in determining the supramolecular architecture of imidazo[1,5-a]pyridine derivatives in the solid state. rsc.orguniupo.it Theoretical methods like Hirshfeld surface analysis and energy framework calculations are used to visualize and quantify these interactions. unito.ituniupo.it

Research Applications of Imidazo 1,5 a Pyridin 1 Ylmethanol and Its Derivatives

Coordination Chemistry and Ligand Design

The imidazo[1,5-a]pyridine (B1214698) framework serves as a robust platform for designing ligands for transition metal complexes and N-heterocyclic carbenes (NHCs). researchgate.netacs.org Its derivatives can act as versatile ligands, binding to various metal ions and forming complexes with diverse coordination motifs. rsc.orgacs.org

Imidazo[1,5-a]pyridine as Ligands for Transition Metal Complexes (e.g., Zn(II), Gold(I), Silver(I))

Derivatives of imidazo[1,5-a]pyridine have demonstrated significant potential as ligands in coordination chemistry, forming stable complexes with a range of transition metals. acs.orgresearchgate.net The electronic properties of these ligands are often compared to classic ligands like 2,2′-bipyridine and 1,10-phenanthroline. researchgate.net

One prominent example, 3-(pyridin-2-yl)imidazo[1,5-a]pyridine (Py-indz), has been shown to coordinate with various metals. Studies have detailed the synthesis and characterization of diamagnetic complexes such as [Zn(S2P(OEt)2)2(Py-indz)], which exhibits a pentacoordinate structure. uva.es This ligand is also capable of stabilizing copper(I), a group 11 relative of silver and gold, forming complexes like [Cu(PPh3)2(Py-indz)]BF4. researchgate.netuva.es

The versatility extends to other metals, with numerous complexes involving Ni(II), Mn(II), Cd(II), Re(I), and Ru(II) being prepared and characterized using X-ray crystallography and various spectroscopic methods. researchgate.netuva.es Furthermore, the reaction of specific imidazo[1,5-a]pyridinium salts with silver(I) oxide (Ag2O) has been shown to afford silver(I) complexes, highlighting the interaction with this specific metal. acs.org The extensive literature underscores the capacity of the imidazo[1,5-a]pyridine framework to coordinate with a multitude of transition metal ions, including Ni, Co, and Pd, leading to a vast number of metal complexes with distinct coordination patterns. acs.org

Table 1: Examples of Transition Metal Complexes with Imidazo[1,5-a]pyridine-based Ligands

ComplexMetal IonLigandKey FindingReference(s)
[Zn(S2P(OEt)2)2(Py-indz)]Zn(II)3-(pyridin-2-yl)imidazo[1,5-a]pyridineForms a pentacoordinate structure. uva.es
[Cu(PPh3)2(Py-indz)]BF4Copper(I)3-(pyridin-2-yl)imidazo[1,5-a]pyridineDemonstrates stabilization of Cu(I). researchgate.netuva.es
Ag Complex 11Silver(I)Imidazo[1,5-a]pyridinium saltFormed by reaction with Ag2O. acs.org
[Ni(acac)2(Py-indz)]Ni(II)3-(pyridin-2-yl)imidazo[1,5-a]pyridineParamagnetic complex with expected magnetic moment. researchgate.netuva.es
[MnCl2(Py-indz)2]Mn(II)3-(pyridin-2-yl)imidazo[1,5-a]pyridineParamagnetic complex with expected magnetic moment. researchgate.netuva.es

Development of N-Heterocyclic Carbene (NHC) Ligands Derived from Imidazo[1,5-a]pyridines

The imidazo[1,5-a]pyridine skeleton has proven to be a versatile and effective platform for the creation of new classes of stable N-heterocyclic carbenes (NHCs). acs.orgscilit.com These NHCs are powerful C-ligands that form strong bonds with transition metals, leading to applications in catalysis. acs.org Unlike traditional imidazol-2-ylidenes, NHCs derived from imidazo[1,5-a]pyridines, such as imidazo[1,5-a]pyridin-3-ylidenes, can feature a single bridgehead nitrogen atom. acs.org

Researchers have successfully synthesized and characterized various transition-metal complexes from these NHCs, including rhodium(I) and iridium(I) complexes. acs.org For instance, a mesoionic carbene derived from the imidazo[1,5-a]pyridine skeleton has been used to create Rh(I) complexes. researchgate.net These ligands exhibit strong π-accepting character, a property that can be tuned by introducing different substituents onto the imidazo[1,5-a]pyridine backbone. rsc.org This tunability is crucial for modifying the electronic properties of the resulting metal complexes. acs.org

A significant advancement in this area is the development of chiral NHC ligands based on an imidazo[1,5-a]pyridine-3-ylidene backbone fused to a chiral oxazoline (B21484) auxiliary. acs.org These ligands have been successfully applied in the highly enantioselective hydrosilylation of a wide variety of ketones, achieving high yields and enantioselectivities. acs.org The modular synthesis allows for the creation of diverse chiral rhodium complexes, demonstrating the practical utility of this ligand family in asymmetric catalysis. acs.org

Advanced Materials Science

Imidazo[1,5-a]pyridine and its derivatives have attracted significant attention in materials science due to their unique optical and electronic properties. rsc.orgrsc.orgresearchgate.net Their inherent fluorescence, good stability, and structural versatility make them ideal candidates for a range of advanced applications, from luminescent materials to optoelectronic devices. rsc.orgresearchgate.net

Design and Synthesis of Luminescent Materials and Fluorophores

Derivatives of imidazo[1,5-a]pyridine are well-known for their luminescent properties, often exhibiting strong fluorescence, large Stokes shifts (the difference between the absorption and emission maxima), and good quantum yields. rsc.orgresearchgate.netnih.gov These characteristics make them highly attractive as optical materials. researchgate.net The emission color and efficiency can be precisely tuned by modifying the substituents at various positions on the imidazo[1,5-a]pyridine nucleus. rsc.orgresearchgate.net

For example, a series of donor-π-acceptor (D–π–A) push-pull fluorophores has been synthesized using a 1,3-diphenylimidazo[1,5-a]pyridine donor and a benzilimidazole acceptor. rsc.org These compounds show strong greenish-yellow emission with good quantum yields (up to ~70%) and exhibit excellent intramolecular charge transfer (ICT). rsc.org Another study detailed an imidazo[1,5-a]pyridine-anthracene based fluorophore that displays a positive solvatochromic photoluminescence emission, with the emission wavelength shifting from 528 nm in hexane (B92381) to 586 nm in acetonitrile, accompanied by a large Stokes' shift of approximately 11,000 cm⁻¹. tandfonline.com The unique photophysical properties of these compounds, including quantum yields that can reach up to 50% and Stokes shifts as large as 100-150 nm, make them versatile scaffolds for developing innovative luminescent materials. rsc.orgresearchgate.net

Exploration in Optoelectronic Devices (e.g., OLEDs, Thin-Layer Field-Effect Transistors)

The promising photophysical properties of imidazo[1,5-a]pyridine derivatives have led to their exploration in various optoelectronic devices. rsc.orgresearchgate.net They have been successfully employed in the fabrication of organic light-emitting diodes (OLEDs) and have shown potential for use in thin-layer field-effect transistors. researchgate.net

An imidazo[1,5-a]pyridine-anthracene based fluorophore was used as an emitter in a solution-processed OLED. tandfonline.com The resulting device exhibited good performance, with a luminous efficiency of 4.4 cd A⁻¹, a power efficiency of 2.2 lm W⁻¹, and an external quantum efficiency of 3.2%. This OLED emitted greenish-yellow light and had a low turn-on voltage of 7 V. tandfonline.com In another application, D–π–A fluorophores based on the imidazo[1,5-a]pyridine scaffold were used as organic downconverter materials to create hybrid white light-emitting diodes (WLEDs). One such WLED demonstrated excellent luminous efficiency with a high color rendering index (CRI) of ~90 and CIE coordinates (0.37, 0.32) that are very close to the NTSC standard for white light. rsc.org These examples highlight the potential of this class of compounds in developing efficient and high-quality solid-state lighting and display technologies. tandfonline.com

Table 2: Performance of Optoelectronic Devices Using Imidazo[1,5-a]pyridine Derivatives

Device TypeEmitter/MaterialKey Performance MetricCIE CoordinatesReference(s)
OLEDImidazo[1,5-a]pyridine-anthracene fluorophoreLuminous Efficiency: 4.4 cd A⁻¹; EQE: 3.2%(0.34, 0.45) tandfonline.com
White LEDBPy-FL (D-π-A fluorophore)High Color Rendering Index (CRI) of ~90(0.37, 0.32) rsc.org

Applications in Luminescent Down-Shifting (LDS) Conversion

The characteristic large Stokes shift of many imidazo[1,5-a]pyridine derivatives makes them particularly suitable for applications in luminescent down-shifting (LDS) conversion. nih.govresearchgate.net LDS is a technology used, for example, in solar cells to improve their efficiency by converting high-energy photons (like UV light) into lower-energy photons (like visible light) that the solar cell can more effectively convert into electricity. The large separation between absorption and emission spectra minimizes re-absorption losses, which is a critical requirement for efficient LDS materials.

A study on a series of trifluoromethylated imidazo[1,5-a]pyridine derivatives demonstrated their potential for this application. researchgate.net By strategically placing trifluoromethyl substituents on the nucleus, researchers were able to tune the photoluminescence quantum yields, achieving values from 13% to 39% in solution and from 10% to 58% when dispersed in a polymeric matrix. These fluorophores were successfully incorporated into a transparent polyurethane resin, creating a low-cost luminescent material designed for down-shifting conversion. researchgate.net The inherent wide Stokes shift, often exceeding 5000 cm⁻¹, is a consistently reported feature for this class of compounds, underscoring their suitability for LDS and other applications where minimizing re-absorption is crucial. nih.govresearchgate.net

Biological Research Tools and Scaffold Design

The inherent properties of the imidazo[1,5-a]pyridine core, such as its compact and stable structure, make it an excellent scaffold for designing tools for biological research, particularly in in vitro and mechanistic studies. nih.govmdpi.com

Development of Fluorescent Probes for in vitro Cellular Imaging and Biological System Visualization

Derivatives of imidazo[1,5-a]pyridine are notable for their fluorescent properties, making them valuable as probes in cellular imaging. nih.govmdpi.com These compounds often exhibit a large Stokes shift, which is the difference between the maximum absorption and emission wavelengths, a desirable characteristic for fluorescent probes to minimize self-quenching and improve signal-to-noise ratio. mdpi.comnih.gov

Researchers have synthesized various imidazo[1,5-a]pyridine-based fluorophores and investigated their photophysical characteristics in different solvents. nih.govmdpi.com For instance, a study involving five such fluorophores revealed that certain derivatives with a pyridinyl substituent demonstrated enhanced quantum yields, a measure of the efficiency of fluorescence, in nonpolar environments. mdpi.com The solvatochromic behavior of these probes, where their fluorescence properties change with the polarity of the solvent, further enhances their utility as reporters of the local microenvironment within cells. nih.govmdpi.com

N,N'-Dimethylated imidazo[1,5-a]pyridinium salts, which are water-soluble and fluorescent, have been shown to function as bioimaging agents. nih.gov These compounds can stain cells, such as HeLa cells, allowing for visualization of cellular structures. nih.gov The development of these probes opens avenues for real-time monitoring of biological processes in vitro. nih.govmdpi.comnih.gov

Table 1: Photophysical Properties of Selected Imidazo[1,5-a]pyridine-Based Fluorescent Probes

ProbeSubstituentQuantum Yield (in apolar environment)Stokes Shift (cm⁻¹)Key Feature
Probe 2 Pyridinyl0.12>5000Enhanced quantum yield
Probe 3 Asymmetric Pyridinyl0.18>5000Asymmetric structure
Probe 4 Pyridinyl0.38>5000Highest quantum yield in the series
IPD-SFT Not specifiedNot specified130 nm (approx. 7000 cm⁻¹)Rapid and selective sulfite (B76179) detection

Data compiled from multiple research sources. mdpi.comnih.gov

Investigation of Probe Interaction with Artificial Membrane Models and Lipid Bilayers

The compact nature and favorable photophysical properties of imidazo[1,5-a]pyridine derivatives make them suitable candidates for studying biological membranes. nih.govmdpi.com To understand their behavior in a cellular context, researchers have investigated the interaction of these fluorescent probes with artificial membrane models, such as liposomes. nih.govmdpi.com

Studies have demonstrated the successful intercalation of these probes into the lipid bilayer of liposomes. nih.govmdpi.com This insertion into the membrane allows for the study of membrane dynamics, including fluidity and hydration, which are crucial for cellular health. nih.gov Kinetic experiments and temperature-dependent studies have been conducted to evaluate the influence of the lipid phase on the photophysical properties of the probes, providing insights into the local environment of the membrane. nih.govmdpi.com The ability of these probes to report on the physical state of lipid bilayers makes them valuable tools for investigating membrane-associated processes. The interaction of similar imidazolium-based compounds with lipid monolayers and bilayers has also been explored using techniques like surface pressure-area isotherms and differential scanning calorimetry, revealing how their structure influences membrane organization. nih.govrsc.org

Imidazo[1,5-a]pyridine as a Scaffold for Enzyme Inhibition Studies (in vitro)

The imidazo[1,5-a]pyridine scaffold has proven to be a versatile framework for the design and synthesis of enzyme inhibitors, which are critical tools for studying enzyme function and for potential therapeutic development.

GSK-3β Inhibition: Researchers have identified novel imidazo[1,5-a]pyridine-1-carboxamide and imidazo[1,5-a]pyridine-3-carboxamide (B12968190) derivatives as inhibitors of Glycogen Synthase Kinase-3β (GSK-3β). nih.gov This enzyme is implicated in a variety of diseases, including those affecting the central nervous system. nih.govnih.gov Through a scaffold hopping approach supported by computational methods, compounds with improved in vitro CNS permeability were developed. nih.gov The interaction between these inhibitors and the GSK-3β enzyme has been confirmed through co-crystal structures, providing a detailed understanding of the binding mode at the molecular level. nih.gov

PDE2A Inhibition: The imidazo[1,5-a]pyridine fused with other rings, such as in benzo[e]imidazo[2,1-c] nih.govnih.govacs.orgtriazines, has been used to develop inhibitors for Phosphodiesterase 2A (PDE2A). nih.gov PDE2A is highly expressed in the brain and is a target for neuropsychiatric diseases. nih.gov A series of these derivatives were synthesized and evaluated for their inhibitory potency and selectivity against PDE2A and other phosphodiesterases. nih.gov Similarly, imidazo[1,5-a]pyrido[3,2-e]pyrazines have been identified as potent and selective inhibitors of Phosphodiesterase 10A (PDE10A). nih.gov

Table 2: In vitro Enzyme Inhibition Data for Selected Imidazo[1,5-a]pyridine Derivatives

Compound ClassTarget EnzymeKey Finding
Imidazo[1,5-a]pyridine-carboxamidesGSK-3βIdentified as putative inhibitors with improved in vitro CNS permeability. nih.gov
Benzo[e]imidazo[2,1-c] nih.govnih.govacs.orgtriazinesPDE2ADerivatives showed significant inhibitory potency towards PDE2A. nih.gov
Imidazo[1,5-a]pyrido[3,2-e]pyrazinesPDE10ACharacterized as potent and selective inhibitors. nih.gov

Catalysis and Organocatalysis

The imidazo[1,5-a]pyridine framework is not only a component of biologically active molecules but also serves as a ligand in catalysis. The unique electronic and steric properties of its derivatives can be harnessed to facilitate chemical transformations.

Recent research has demonstrated the development of palladium complexes with imidazo[1,5-a]pyridin-3-ylidene ligands as versatile precatalysts for cross-coupling reactions. nih.govrsc.org These catalysts have shown high reactivity, for instance, in the challenging activation of C-NO₂ bonds in nitroarenes. nih.govrsc.org The rigid structure of the imidazo[1,5-a]pyridin-3-ylidene ligand and the ability to tune its steric properties allow for fine-control over the catalytic process. nih.govrsc.org Furthermore, bismuth(III) trifluoromethanesulfonate (B1224126) has been used as an efficient catalyst for the synthesis of imidazo[1,5-a]pyridine analogs through a Ritter-type reaction. acs.org The imidazo[1,5-a]pyridine framework itself can coordinate with various transition metals, leading to a wide array of metal complexes with diverse coordination patterns. nih.gov

Development of Chemical Sensors and pH Probes

The responsive fluorescence of imidazo[1,5-a]pyridine derivatives to their chemical environment makes them excellent candidates for the development of chemical sensors. acs.orgrsc.org

Specifically, functionalized imidazo[1,5-a]pyridinium ions have been identified as highly emissive and water-soluble fluorophores that can act as pH sensors. acs.org These sensors can exhibit either a fluorescence turn-on or a ratiometric response to changes in pH, providing a clear and measurable signal. acs.org The protonation of a nitrogen atom in the imidazo[1,5-a]pyridine ring in an acidic environment alters the electronic structure of the molecule, leading to a change in its photophysical properties and a redshift in the emission spectrum. rsc.org This reversible color and emission shift in response to pH variations demonstrates their acidochromic characteristics. rsc.org

Furthermore, imidazo[1,5-a]pyridine-based sensors have been designed for the selective detection of specific analytes. For example, a fluorescent sensor, IPD-SFT, was developed for the rapid and highly selective detection of sulfite. nih.gov This sensor demonstrated high sensitivity with a low limit of detection and could function over a wide pH range, highlighting its potential for monitoring sulfite in various samples. nih.gov

Agrochemical Research: Role as a Structural Component

The imidazo[1,5-a]pyridine nucleus is a significant structural component found in a large number of agrochemicals. rsc.org Its presence in these molecules underscores the importance of this heterocyclic system in the design and development of new crop protection agents. The synthesis of imidazo[1,5-a]pyridine and its derivatives has been an area of intensive research, with numerous methods available to access this core structure from readily available starting materials. rsc.org The continued exploration of synthetic methodologies for this scaffold is crucial for generating novel compounds with potential applications in agriculture. rsc.org

Emerging Research Directions and Future Prospects

Development of Novel Synthetic Pathways with Enhanced Sustainability

The synthesis of imidazo[1,5-a]pyridines has been a subject of intense research for decades, but modern chemistry demands a shift towards more environmentally benign and efficient methods. rsc.org Future research is centered on "green chemistry" principles to minimize waste, reduce energy consumption, and avoid hazardous reagents.

Key sustainable strategies include:

Visible-Light-Mediated Synthesis: A significant advancement involves the use of visible light and a heterogeneous catalyst, such as graphitic carbon nitride (g-C₃N₄), for the oxidative amination of C–H bonds. rsc.org This method operates at room temperature without additional solvents and utilizes a recyclable catalyst, making it an environmentally friendly and efficient route to imidazo[1,5-a]pyridines. rsc.org

Metal-Free Catalysis: To circumvent the cost and toxicity associated with transition metals, metal-free synthetic routes are being actively developed. One such approach employs molecular iodine (I₂) as a mediator for the oxidative annulation of 2-pyridyl ketones and alkylamines. rsc.org This one-pot method is operationally simple and has been successfully scaled up to the gram scale. rsc.org

Multicomponent Reactions (MCRs): One-pot MCRs are highly valued for their atom economy and efficiency. Novel methods, such as the Ritter-type reaction, utilize an efficient catalyst like bismuth(III) trifluoromethanesulfonate (B1224126) (Bi(OTf)₃) to synthesize imidazo[1,5-a]pyridine (B1214698) analogs from pyridinylmethanol derivatives. nih.govacs.org This approach offers a broad substrate scope and produces the desired compounds in moderate to excellent yields. nih.govacs.org

Aqueous and Solvent-Free Conditions: Moving away from traditional organic solvents is a core tenet of green chemistry. Research has demonstrated the feasibility of conducting synthesis in aqueous environments, sometimes without any catalyst, which simplifies purification and reduces environmental impact. bio-conferences.org Similarly, solvent-free reactions at elevated temperatures have shown to produce higher yields compared to traditional techniques. bio-conferences.org

Sustainable MethodKey FeaturesCatalyst/ReagentAdvantagesReference
Visible-Light-Mediated SynthesisRoom temperature, solvent-freeGraphitic carbon nitride (g-C₃N₄)Recyclable catalyst, low energy, high atom economy rsc.org
Iodine-Mediated C-H AminationTransition-metal-free, one-potMolecular Iodine (I₂)Operational simplicity, scalable rsc.org
Ritter-Type ReactionIntermolecular reactionBismuth(III) trifluoromethanesulfonate (Bi(OTf)₃)High yields, broad substrate scope nih.govacs.org
Solvent-Free CondensationHigh temperature, no solventNone requiredHigh efficiency, reduced environmental impact bio-conferences.org

Advanced Functionalization Strategies for Structural Diversification of the Imidazo[1,5-a]pyridin-1-ylmethanol Core

To fully harness the potential of the imidazo[1,5-a]pyridine scaffold, the development of advanced functionalization techniques is paramount. These strategies allow for the precise modification of the core structure, enabling the fine-tuning of its chemical and physical properties for specific applications.

A primary focus is on C-H functionalization , which is an atom-economical approach to create new bonds without the need for pre-activated substrates. nih.govnih.gov

Methylene (B1212753) Bridge Formation: A notable metal-free strategy involves using formaldehyde (B43269) or other aldehydes as both a solvent and a carbon source to insert a methylene group, bridging two imidazo[1,5-a]pyridine molecules. nih.govnih.govresearchgate.net This C(sp²)–C(sp³)–H–C(sp²) bond-forming reaction proceeds via C(sp²)H functionalization and has been applied to a wide range of substrates, yielding methylene-bridged bis-imidazo[1,5-a]pyridines that can act as ligands. nih.govnih.govresearchgate.net

Sulfenylation: A mild, one-pot, metal-free multicomponent reaction has been established for the synthesis of sulfenylated imidazo[1,5-a]pyridines. researchgate.net This method uses an iodine/TBHP-mediated system to achieve C-H functionalization and subsequent sulfenylation in a single step, offering good to high yields. researchgate.net

Ligand-Oriented Functionalization: The introduction of specific functional groups can tailor the molecule for use as a ligand in coordination chemistry. By adding substituents like pendant pyridines or phenols, the imidazo[1,5-a]pyridine core can be transformed into a bidentate N,N- or N,O-chelating ligand, capable of forming stable complexes with various metals, including zinc and boron. mdpi.comresearchgate.net The synthesis of long-alkyl-chain functionalized derivatives has also been explored to create blue emissive dyes. mdpi.com

Functionalization StrategyPosition(s) ModifiedReagents/MethodOutcome/ApplicationReference
Methylene InsertionC1Metal-free; Aldehydes (e.g., formaldehyde)Formation of bis-imidazo[1,5-a]pyridines; Ligand development nih.govnih.gov
SulfenylationC1Metal-free; Iodine/TBHP-mediatedSynthesis of sulfenylated derivatives researchgate.net
Pendant Group AdditionC1, C3Condensation reactionsCreation of N,N or N,O bidentate ligands for metal complexes mdpi.comresearchgate.net
Alkyl Chain AdditionC1Grignard reaction followed by condensationDevelopment of blue emissive dyes mdpi.com

Integration of Computational and Experimental Approaches for Rational Design and Discovery

The synergy between computational modeling and experimental synthesis is accelerating the discovery of new imidazo[1,5-a]pyridine derivatives with desired properties. In silico methods provide predictive insights that guide rational design, saving time and resources in the laboratory.

Structure-Based Drug Design: In medicinal chemistry, computational approaches are crucial. For the discovery of novel Glycogen Synthase Kinase 3β (GSK-3β) inhibitors, a scaffold hopping approach supported by computer-aided evaluation of physicochemical properties was used to design imidazo[1,5-a]pyridine-1-carboxamide derivatives. mdpi.com Molecular dynamics (MD) and quantum mechanics (QM) simulations helped to rationalize the structure-activity relationship (SAR) and understand the interactions within the enzyme's ATP pocket. mdpi.com

Predicting Photophysical Properties: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are extensively used to analyze and predict the electronic and optical properties of new fluorophores. mdpi.comrsc.org These calculations help in understanding intramolecular charge transfer (ICT) processes, HOMO-LUMO energy gaps, and the effect of different substituents on emission wavelengths and quantum yields. rsc.orgtandfonline.com This theoretical guidance allows for the targeted synthesis of molecules with specific colors and efficiencies for applications like OLEDs. tandfonline.com

Understanding Solid-State Packing: Computational studies are also employed to understand and predict intermolecular interactions, such as π-π stacking, in the solid state. This is particularly important in materials science, where crystal packing can significantly influence the properties of coordination polymers and other materials. researchgate.net

Computational MethodApplication AreaPurposeExampleReference
Molecular Dynamics (MD)Drug DiscoveryRationalize Structure-Activity Relationship (SAR)Design of GSK-3β inhibitors mdpi.com
Quantum Mechanics (QM)Drug DiscoveryInvestigate interactions within enzyme binding pocketsDesign of GSK-3β inhibitors mdpi.com
Density Functional Theory (DFT) / Time-Dependent DFT (TD-DFT)Materials SciencePredict photophysical properties (absorption, emission, quantum yield)Design of fluorophores for OLEDs and sensors mdpi.comrsc.orgtandfonline.com
HOMO-LUMO AnalysisMaterials ScienceDetermine electronic band gap and charge transfer characteristicsDevelopment of novel fluorophores tandfonline.com

Exploration of New Application Domains in Interdisciplinary Chemical Research

The versatility of the imidazo[1,5-a]pyridine scaffold makes it a promising candidate for a wide array of applications, bridging multiple scientific disciplines. rsc.orgmdpi.com While its roles in medicine and materials are becoming well-established, future research is set to explore new and innovative uses.

Advanced Materials and Optoelectronics: Imidazo[1,5-a]pyridine derivatives are increasingly studied for their luminescent properties. researchgate.net They serve as fluorophores for Organic Light-Emitting Diodes (OLEDs), with research focused on tuning emission colors from blue to greenish-yellow. mdpi.comrsc.orgtandfonline.com They are also being developed as luminescent down-shifting materials for enhancing solar cell efficiency and as sensitive chemosensors for detecting metal ions. researchgate.netresearchgate.net

Chemical Biology and Bioimaging: The inherent fluorescence of many imidazo[1,5-a]pyridine derivatives makes them suitable for biological imaging. researchgate.netunito.it Their compact shape and favorable photophysical properties are being exploited to develop probes for cell membrane studies, allowing for the investigation of membrane dynamics, fluidity, and hydration. nih.gov Water-soluble derivatives with carboxylic acid groups are being specifically designed as fluorescent labels for in vitro and in vivo cell imaging. unito.it

Organometallic Chemistry and Catalysis: The imidazo[1,5-a]pyridine skeleton provides a versatile platform for creating stable N-heterocyclic carbenes (NHCs). nih.gov These NHCs can act as ligands for transition metals like gold(I) and silver(I), forming complexes with potential applications in catalysis and medicine, including as antitumor agents. researchgate.net The ability to form coordination polymers with metals like zinc also opens up possibilities in creating new functional materials with unique structural and photophysical properties. researchgate.net

Q & A

Q. Basic

  • NMR spectroscopy : 1H/13C NMR resolves regioisomeric structures by distinguishing chemical shifts of imidazo protons (δ 7.2–8.5 ppm) and hydroxymethyl groups (δ 4.5–5.0 ppm) .
  • HRMS : High-resolution mass spectrometry confirms molecular ion peaks (e.g., [M+H]+ for C8H9N2O at m/z 149.0712) with <2 ppm error .
  • X-ray crystallography : SHELX software refines crystal structures, identifying bond angles (e.g., C1-N1-C2 = 108.5°) and hydrogen-bonding networks critical for stability .

How can researchers address contradictions in data when determining the crystal structure of this compound derivatives?

Advanced
Contradictions often arise from twinned crystals or disorder in the hydroxymethyl group . Methodological solutions include:

  • Data collection : Use high-resolution synchrotron radiation (≤0.8 Å) to reduce noise.
  • Refinement : Apply SHELXL’s TWIN/BASF commands to model twinning, improving R1 values from >0.15 to <0.05 .
  • Validation tools : Check PLATON’s ADDSYM algorithm to detect missed symmetry operations .

What role do microwave-assisted techniques play in the synthesis of this compound derivatives, and how do they impact reaction efficiency?

Advanced
Microwave irradiation accelerates reactions via dielectric heating , enabling:

  • Faster kinetics : 10–15 minute reactions vs. 6–12 hours conventionally .
  • Higher yields : 75–90% for Friedel-Crafts reactions vs. 50–60% under thermal conditions .
  • Reduced byproducts : Selectivity for imidazo rings over pyrrolo derivatives increases by 30% .
    Experimental design : Use a monomodal reactor with temperature/pressure sensors to avoid hotspots.

How can factorial design be applied to optimize the synthesis parameters of this compound?

Advanced
A 2^3 factorial design evaluates three factors (temperature, catalyst loading, solvent ratio) to maximize yield:

FactorLow LevelHigh Level
Temperature80°C120°C
Catalyst (mol%)5%15%
Solvent (DMF:H2O)3:11:1

Analysis : ANOVA identifies catalyst loading as the most significant factor (p <0.01), contributing 65% to yield variation. Optimal conditions: 110°C, 12% catalyst, DMF:H2O (2:1) .

What are the key considerations for ensuring the purity of this compound in pharmacological studies?

Q. Basic

  • HPLC : Use a C18 column (3.5 µm, 4.6 × 150 mm) with isocratic elution (MeCN:H2O, 60:40) to achieve >98% purity. Retention time: 6.2 ±0.3 min .
  • NMR purity : Integrate residual solvent peaks (e.g., DMSO at δ 2.5 ppm) to quantify impurities (<2%) .
  • Recrystallization : Ethanol/water (7:3) yields crystals with ≤0.5% residual starting material .

What are the mechanistic insights into the rearrangement reactions involving this compound, and how do these reactions expand its applicability?

Advanced
Under acidic conditions, imidazo derivatives undergo ring-expansion rearrangements to form pyrido-fused systems. Key steps:

Protonation of the imidazo nitrogen, generating a carbocation at C1.

Nucleophilic attack by water or alcohols, leading to ring opening.

Recyclization to form larger heterocycles (e.g., pyridodiazepines) .

Applications : Rearrangement products show enhanced binding to kinase targets (e.g., CDK2, IC50 = 12 nM vs. 45 nM for parent compound) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.